(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid
(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid
Brand Name:
Vulcanchem
CAS No.:
105229-14-9
VCID:
VC0179621
InChI:
InChI=1S/C10H11NO5/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6/h1-3,8-9,12H,4,11H2,(H,13,14)/t8-,9+/m1/s1
SMILES:
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O
Molecular Formula:
C10H11NO5
Molecular Weight:
225.2 g/mol
(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid
CAS No.: 105229-14-9
Main Products
VCID: VC0179621
Molecular Formula: C10H11NO5
Molecular Weight: 225.2 g/mol
CAS No. | 105229-14-9 |
---|---|
Product Name | (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid |
Molecular Formula | C10H11NO5 |
Molecular Weight | 225.2 g/mol |
IUPAC Name | (2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid |
Standard InChI | InChI=1S/C10H11NO5/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6/h1-3,8-9,12H,4,11H2,(H,13,14)/t8-,9+/m1/s1 |
Standard InChIKey | QNECLCOECOXTEW-BDAKNGLRSA-N |
Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)[C@@H]([C@H](C(=O)O)N)O |
SMILES | C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
PubChem Compound | 12792638 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume